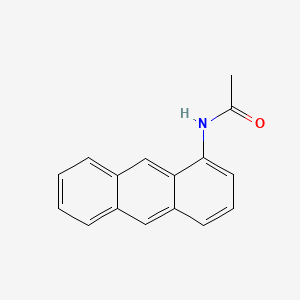

Acetamide, N-1-anthracenyl-

Description

Acetamide, N-1-anthracenyl- (CAS 63512-12-9) is an aromatic acetamide derivative featuring an anthracene moiety (a fused tricyclic aromatic hydrocarbon) linked to an acetamide group. These analogs often exhibit unique electronic and steric properties due to their conjugated aromatic systems and substituents, making them relevant in materials science, dye chemistry, and pharmaceutical research .

Properties

CAS No. |

63512-12-9 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

N-anthracen-1-ylacetamide |

InChI |

InChI=1S/C16H13NO/c1-11(18)17-16-8-4-7-14-9-12-5-2-3-6-13(12)10-15(14)16/h2-10H,1H3,(H,17,18) |

InChI Key |

QRIJEPHXWKXBDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC2=CC3=CC=CC=C3C=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Anthracene} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-1-anthracenyl-} + \text{By-products} ]

Industrial Production Methods

In industrial settings, the production of Acetamide, N-1-anthracenyl- involves large-scale reactions using high-purity reagents and advanced catalytic systems. The process is optimized to maximize yield and minimize the formation of unwanted by-products. The use of continuous flow reactors and automated control systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-1-anthracenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the compound into anthracenylamines.

Substitution: The anthracenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine and chlorine are employed under controlled conditions.

Major Products Formed

Oxidation: Anthraquinone derivatives.

Reduction: Anthracenylamines.

Substitution: Substituted anthracenyl derivatives.

Scientific Research Applications

Acetamide, N-1-anthracenyl- has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-1-anthracenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Acetamide, N-(5-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl) (CAS 6960-55-0)

- Molecular Formula : C₁₆H₁₂N₂O₃

- Molecular Weight : 280.28 g/mol

- Substituents: Amino group (-NH₂) at position 5. Two ketone groups (dioxo) at positions 9 and 10, reducing aromaticity in the central ring.

- Key Properties: LogP: 2.5 (indicating moderate lipophilicity). Topological Polar Surface Area (TPSA): 77.5 Ų (high polarity due to amino and carbonyl groups). Solubility: Poor in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) .

- Applications: Likely used in dye synthesis (e.g., solvent blue 59 derivatives) due to its chromophoric anthraquinone-like structure .

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-cyano-N-methyl (CAS 141399-59-9)

- Molecular Formula : C₁₈H₁₁BrN₂O₃

- Molecular Weight : 383.20 g/mol

- Substituents: Bromine atom at position 4 (enhances electrophilicity). Cyano (-CN) and methyl (-CH₃) groups on the acetamide nitrogen. Dioxo groups at positions 9 and 10.

- Key Properties: Electron-Withdrawing Effects: Bromine and cyano groups increase reactivity in substitution reactions. Steric Hindrance: Methyl group may reduce rotational freedom .

- Applications: Potential intermediate in pharmaceuticals or agrochemicals due to its halogenated and nitrile-functionalized structure.

Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-N-methyl (CAS 79567-19-4)

- Molecular Formula: C₁₇H₁₀F₃NO₃

- Molecular Weight : 333.26 g/mol

- Substituents :

- Trifluoromethyl (-CF₃) group (enhances metabolic stability and lipophilicity).

- Methyl group on the acetamide nitrogen.

- Dioxo groups at positions 9 and 10.

- Key Properties :

- Applications : Likely used in fluorinated dye or polymer synthesis.

Acetamide, N-(8-nitro-1-pyrenyl) (CAS 30269-05-7)

- Molecular Formula : C₁₈H₁₂N₂O₃

- Molecular Weight : 304.30 g/mol

- Substituents: Nitro (-NO₂) group at position 8 on a pyrene moiety (a tetracyclic aromatic system).

- Key Properties :

- Applications: Potential use in optoelectronic materials or as a fluorescent probe.

Comparative Data Table

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | TPSA (Ų) | Applications |

|---|---|---|---|---|---|---|

| N-1-anthracenyl- (63512-12-9) | C₁₆H₁₃NO* | ~235.29 | Anthracene backbone | N/A | N/A | Research chemical |

| 6960-55-0 | C₁₆H₁₂N₂O₃ | 280.28 | -NH₂, -dioxo | 2.5 | 77.5 | Dye synthesis |

| 141399-59-9 | C₁₈H₁₁BrN₂O₃ | 383.20 | -Br, -CN, -CH₃, -dioxo | N/A | N/A | Pharmaceutical intermediate |

| 79567-19-4 | C₁₇H₁₀F₃NO₃ | 333.26 | -CF₃, -CH₃, -dioxo | >3† | N/A | Fluorinated materials |

| 30269-05-7 | C₁₈H₁₂N₂O₃ | 304.30 | -NO₂ (pyrene backbone) | N/A | N/A | Optoelectronics |

*Inferred from structure; †Estimated based on substituent effects.

Research Findings and Implications

- Toxicity: Acetamide derivatives generally exhibit moderate to high toxicity. For example, acetamide itself is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC . Substituted analogs like the nitro-pyrenyl derivative (CAS 30269-05-7) may pose higher mutagenic risks due to nitro group metabolic activation .

- Solubility and Bioavailability : Compounds with polar substituents (e.g., -NH₂ in 6960-55-0) show improved aqueous solubility, whereas fluorinated or halogenated derivatives (e.g., 79567-19-4, 141399-59-9) are more lipophilic, favoring blood-brain barrier penetration .

- Synthetic Utility: The anthraquinone-like structure of 6960-55-0 makes it a precursor for anthracycline antibiotics, while brominated analogs (e.g., 141399-59-9) are valuable in cross-coupling reactions .

Biological Activity

Acetamide, N-1-anthracenyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological mechanisms, and various studies that highlight the compound's efficacy and applications.

Synthesis of Acetamide, N-1-anthracenyl-

The synthesis of Acetamide, N-1-anthracenyl- typically involves the reaction of anthracene with acetic anhydride, often facilitated by a catalyst under controlled conditions. The general reaction can be represented as:

In industrial settings, high-purity reagents and advanced catalytic systems are used to optimize yield and minimize by-products. Continuous flow reactors are often employed to ensure consistent product quality.

Antimicrobial Properties

Acetamide, N-1-anthracenyl- has been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy compared to standard antimicrobial agents is limited.

Anticancer Activity

The compound has shown promise in anticancer research , particularly concerning its interaction with cancer cell lines. Notably, it has been studied for its effects on:

- Heme Oxygenase-1 (HO-1) Inhibition : HO-1 is associated with tumor progression and chemoresistance. Inhibitors of HO-1 have been explored as potential anticancer agents. Acetamide derivatives have been evaluated for their ability to inhibit HO-1 activity in cancer cells such as U87MG (glioblastoma) and others .

The biological activity of Acetamide, N-1-anthracenyl- is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The modulation of these targets can lead to various biological effects, including apoptosis in cancer cells and inhibition of microbial growth.

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of Acetamide derivatives against a panel of 60 human tumor cell lines (NCI60). The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7l | U87MG | 8.34 |

| 7i | A549 | 10.5 |

| 7m | DU145 | 9.0 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, Acetamide derivatives were tested against various bacterial strains. The results indicated a moderate level of activity, warranting further exploration into structure-activity relationships (SAR) to enhance efficacy .

Q & A

Basic: What are the recommended methods for synthesizing and structurally characterizing N-1-anthracenyl acetamide?

Answer:

N-1-anthracenyl acetamide (CAS 6960-55-0) is synthesized via condensation reactions, where an anthracene derivative (e.g., 1-aminoanthraquinone) is acetylated using acetic anhydride or acetyl chloride under controlled conditions. Post-synthesis purification involves recrystallization from polar aprotic solvents. Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR): Analyze aromatic protons (δ 7-8 ppm) and the acetamide NH signal (δ ~10 ppm) .

- Mass Spectrometry (MS): Verify molecular weight (280.28 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Basic: How do solvent properties influence the solubility of N-1-anthracenyl acetamide in experimental settings?

Answer:

The compound’s solubility is governed by its anthraquinone core and acetamide substituent. Key considerations:

- Polar Solvents (e.g., DMSO, DMF): Preferred due to hydrogen-bonding interactions with the acetamide group and anthraquinone’s polarizable π-system .

- Binary Solvent Systems: Studies on acetamide-water eutectics suggest mixed solvents (e.g., water-ethanol) enhance solubility while minimizing degradation .

- Temperature Dependence: Solubility in naphthalene-based systems shows compound stability up to 100°C, but supercooling may occur in aqueous solutions .

Basic: What safety protocols are critical when handling N-1-anthracenyl acetamide in laboratory settings?

Answer:

- Toxicity Mitigation: Classified as a potential carcinogen (IARC Group 2B), requiring gloves, fume hoods, and PPE to avoid dermal/ocular exposure .

- Waste Disposal: Incinerate at high temperatures (≥ 800°C) to prevent environmental release of toxic byproducts .

- Storage: Stable at -20°C in airtight containers; monitor for oxidative degradation via periodic HPLC analysis .

Advanced: What methodological frameworks are used to evaluate the pharmacological potential of N-1-anthracenyl acetamide?

Answer:

- In Vitro Assays: Screen for anticancer activity using MTT assays on cell lines (e.g., HeLa, MCF-7). The anthraquinone moiety may intercalate DNA or inhibit topoisomerases .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., amino groups at position 5) to enhance bioactivity .

- Animal Models: Administer via intraperitoneal injection (dose: 10–50 mg/kg) in rodents, monitoring pharmacokinetics (t½, Cmax) and hepatic toxicity .

Advanced: How can researchers ensure compound stability during long-term experimental studies?

Answer:

- Degradation Monitoring: Use accelerated stability testing (40°C/75% RH) with HPLC-UV to track decomposition products (e.g., anthraquinone derivatives) .

- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy detects photooxidation (λmax shifts > 400 nm) .

- Lyophilization: For aqueous solutions, lyophilize and reconstitute in DMSO to prevent hydrolysis .

Advanced: How should contradictory solubility or reactivity data be resolved in published studies?

Answer:

- Reproducibility Checks: Replicate experiments under standardized conditions (solvent purity, temperature control) .

- Phase Diagram Analysis: For solubility conflicts, construct binary phase diagrams (e.g., acetamide-naphthalene) to identify eutectic points and metastable phases .

- Computational Validation: Compare experimental solubility parameters with COSMO-RS predictions to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.